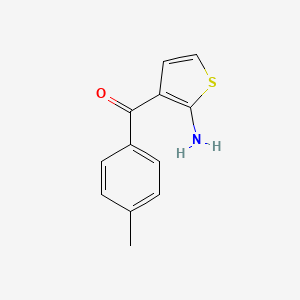

(2-Aminothiophen-3-YL)(P-tolyl)methanone

描述

Structure

2D Structure

属性

IUPAC Name |

(2-aminothiophen-3-yl)-(4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c1-8-2-4-9(5-3-8)11(14)10-6-7-15-12(10)13/h2-7H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIVAEMDLQKOIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(SC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Aminothiophen 3 Yl P Tolyl Methanone and Its Analogs

Classical Gewald Reaction and Mechanistic Considerations

The Gewald reaction is a one-pot synthesis that typically involves the condensation of a carbonyl compound (a ketone or aldehyde with an α-methylene group), an activated nitrile, and elemental sulfur in the presence of a basic catalyst. derpharmachemica.comresearchgate.net For the synthesis of (2-Aminothiophen-3-YL)(P-tolyl)methanone, the precursors would be a p-tolyl-substituted α-methylene ketone, an appropriately substituted α-cyano ketone (like benzoylacetonitrile), and elemental sulfur.

The reaction mechanism is understood to proceed through a sequence of steps. chemrxiv.org It initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile to form an α,β-unsaturated nitrile intermediate. chemrxiv.orgtandfonline.com This is followed by the Michael addition of sulfur to the double bond. derpharmachemica.com Subsequent intramolecular cyclization and tautomerization lead to the formation of the final, stable 2-aminothiophene ring. thieme-connect.comnjit.edu The cyclization of the monosulfide and subsequent aromatization is the primary thermodynamic driving force for the entire reaction sequence. njit.eduacs.org

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of the Gewald reaction is highly dependent on the optimization of various parameters, including the choice of catalyst, solvent, and temperature. thieme-connect.com While stoichiometric amounts of amine bases were often used historically, recent developments have focused on using truly catalytic amounts. thieme-connect.com

Catalyst Systems: A range of basic catalysts have been employed to facilitate the reaction. Secondary amines like morpholine (B109124) and piperidine (B6355638) are classic choices, often used in stoichiometric amounts. researchgate.netresearchgate.net Triethylamine (B128534) is also a common catalyst. semanticscholar.org Heterogeneous catalysts, such as potassium fluoride (B91410) on alumina (B75360) (KF-alumina), have been introduced as a more selective and easily separable alternative to organic bases. arkat-usa.org More recently, conjugate acid-base pairs like piperidinium (B107235) borate (B1201080) have been shown to be effective in truly catalytic amounts (e.g., 20 mol%), achieving high yields in short reaction times. thieme-connect.com

Solvents and Temperature: The choice of solvent significantly impacts reaction outcomes, with ethanol, methanol, and dimethylformamide (DMF) being commonly used. semanticscholar.org Ethanol is often preferred due to the favorable solubility of elemental sulfur. researchgate.net Reactions are typically conducted at elevated temperatures, often around 50°C, although optimization studies have explored a range from room temperature to reflux conditions. semanticscholar.orgthieme-connect.com At room temperature, the reaction may proceed very slowly or not at all, while higher temperatures accelerate the conversion. thieme-connect.com The use of aqueous media, often in combination with an amine like triethylamine, has also been explored, offering the advantage of product precipitation, which simplifies isolation. lookchem.com

Below is a table summarizing typical reaction conditions for the synthesis of 2-aminothiophene analogs.

| Catalyst System | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Morpholine | Ethanol | 70 | Moderate | organic-chemistry.org |

| Piperidine | Ethanol | Reflux | 69-86 | researchgate.net |

| Triethylamine/H₂O | H₂O | Room Temp | ~95 | lookchem.com |

| KF-Alumina | Acetonitrile | 80 | Good | arkat-usa.org |

| Piperidinium Borate (20 mol%) | Ethanol | 60 | 96 | thieme-connect.com |

Influence of Substituents on Gewald Reaction Efficiency

The electronic nature of the substituents on the carbonyl and active nitrile precursors plays a crucial role in the efficiency of the Gewald reaction.

For the ketone component, such as the precursor to this compound, the reactivity of the carbonyl group is key. Aryl ketones generally show different reactivity compared to aliphatic ketones. mdpi.com The presence of electron-donating groups (like the para-tolyl group) on the aryl ring can influence the initial Knoevenagel condensation step. Conversely, electron-withdrawing groups on the aryl ketone tend to react faster. mdpi.com

For the active methylene nitrile component, the presence of an electron-withdrawing group (EWG) such as cyano (-CN), ester (-COOR), or benzoyl (-COPh) is essential. semanticscholar.orgmdpi.com This EWG increases the acidity of the adjacent methylene protons, facilitating the initial base-catalyzed deprotonation and subsequent condensation with the ketone. The choice of this group directly determines the substituent at the 3-position of the resulting 2-aminothiophene ring. For the target compound, an activated nitrile like benzoylacetonitrile (B15868) would be used. mdpi.com

Modern and Sustainable Synthetic Approaches

In line with the principles of green chemistry, modern synthetic methodologies aim to improve the efficiency and environmental footprint of classical reactions. researchgate.net For the Gewald synthesis of 2-aminothiophenes, this has led to the adoption of alternative energy sources like microwave and ultrasonic irradiation, as well as the development of greener reaction protocols. derpharmachemica.com

Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. derpharmachemica.com In the context of the Gewald reaction, it offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles. organic-chemistry.orgresearchgate.net The rapid and uniform heating provided by microwaves can drive reactions to completion in minutes rather than hours. organic-chemistry.orgtandfonline.com

Studies have shown that a wide array of 2-aminothiophene derivatives can be synthesized in high yields (57-95%) in as little as 30 minutes under microwave conditions. researchgate.netclockss.org Solvent-free microwave-assisted syntheses have also been developed, often using a solid support like basic aluminum oxide, which further enhances the environmental friendliness of the procedure. tandfonline.com This approach not only increases product yields but also simplifies handling and purification. tandfonline.com

The following table compares conventional and microwave-assisted methods for synthesizing analogous compounds.

| Method | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Conventional Heating | 4 hours | 70 | Moderate | organic-chemistry.org |

| Microwave Irradiation | 20 minutes | 70 | High | organic-chemistry.org |

| Microwave (Solvent-Free) | 10 minutes | 160W (Power) | 84-95 | tandfonline.com |

Ultrasonic Irradiation in 2-Aminothiophene Synthesis

The application of ultrasonic irradiation, or sonochemistry, provides another efficient and green alternative for promoting the Gewald reaction. jocpr.com Ultrasound works through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction liquid. jocpr.com This process generates localized hot spots with extremely high temperatures and pressures, which can significantly accelerate reaction rates even at low bulk temperatures. jocpr.comtandfonline.com

Ultrasound-promoted Gewald reactions have been successfully carried out in aqueous media, often yielding the desired 2-aminothiophene derivatives within minutes. tandfonline.comtandfonline.com A key advantage is that the products often precipitate directly from the reaction mixture, allowing for easy isolation by simple filtration and avoiding the need for chromatographic purification. tandfonline.comresearchgate.net This method has been shown to be effective for a variety of ketones and active nitriles, demonstrating its broad applicability. tandfonline.comresearchgate.net

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for compounds like this compound is increasingly guided by the 12 Principles of Green Chemistry. sigmaaldrich.com The Gewald reaction itself aligns well with several of these principles.

Atom Economy: As a multicomponent, one-pot reaction, the Gewald synthesis is inherently atom-economical, incorporating the majority of the atoms from the three starting materials into the final product. sigmaaldrich.comrsc.org

Safer Solvents and Auxiliaries: Modern iterations of the reaction focus on using greener solvents like water or polyethylene (B3416737) glycol (PEG), or eliminating solvents altogether. jocpr.comlookchem.comtandfonline.comresearchgate.net

Design for Energy Efficiency: The use of microwave and ultrasonic irradiation significantly reduces energy consumption by drastically shortening reaction times compared to conventional heating methods. jocpr.comtandfonline.comsigmaaldrich.com

Multi-component Reactions for Thiophene (B33073) Ring Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. The most prominent MCR for the synthesis of 2-aminothiophenes is the Gewald reaction. researchgate.netwikipedia.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or another activated nitrile, in the presence of elemental sulfur and a base. wikipedia.orgorganic-chemistry.org

For the specific synthesis of this compound, the Gewald reaction can be envisioned utilizing a β-ketonitrile, namely 3-oxo-3-(p-tolyl)propanenitrile, as a key reactant. In this scenario, the reaction would proceed by reacting 3-oxo-3-(p-tolyl)propanenitrile with elemental sulfur and a suitable carbonyl compound in the presence of a base. The inherent ketone functionality within the 3-oxo-3-(p-tolyl)propanenitrile can potentially participate in the reaction, leading to a self-condensation type of Gewald reaction, or another aldehyde/ketone can be introduced to form a more complex thiophene.

The general mechanism of the Gewald reaction commences with a Knoevenagel condensation between the carbonyl compound and the active methylene group of the nitrile. wikipedia.org This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile intermediate. Subsequent cyclization and tautomerization yield the final 2-aminothiophene product. wikipedia.org

Various modifications to the classical Gewald reaction have been developed to improve yields, shorten reaction times, and simplify purification. Microwave-assisted synthesis, for instance, has been shown to be highly effective in accelerating the reaction. organic-chemistry.org A range of bases can be employed, from organic amines like morpholine or triethylamine to inorganic catalysts such as CaO. organic-chemistry.orgderpharmachemica.com The choice of solvent and reaction temperature can also significantly influence the outcome of the reaction.

Table 1: Examples of Gewald Reaction Conditions for 2-Aminothiophene Synthesis

| Carbonyl Compound | Activated Nitrile | Sulfur Source | Base/Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Cyclohexanone | Malononitrile | Elemental Sulfur | CaO | Ethanol | Reflux, 1-1.5 h | 92 | derpharmachemica.com |

| Acetone | Ethyl Cyanoacetate (B8463686) | Elemental Sulfur | Morpholine | Ethanol | Microwave, 70°C, 20 min | 85 | organic-chemistry.org |

| Aryl Aldehydes | Malononitrile | Elemental Sulfur | L-Proline | Ethanol | RT | High | researchgate.net |

| Various Ketones | Ethyl Cyanoacetate | Elemental Sulfur | Triethylamine | Ethanol | - | - | researchgate.net |

Derivatization Strategies from Precursors to this compound Scaffolds

The synthesis of the target molecule can also be approached through the strategic derivatization of precursors. A key precursor for this compound is 3-oxo-3-(p-tolyl)propanenitrile. This β-ketonitrile contains the necessary p-tolyl ketone and nitrile functionalities that can be elaborated to form the desired 2-aminothiophene ring.

The synthesis of 3-oxo-3-(p-tolyl)propanenitrile itself can be achieved through several methods. A common approach is the Claisen condensation of p-methylacetophenone with ethyl cyanoacetate in the presence of a strong base like sodium ethoxide.

Once the 3-oxo-3-(p-tolyl)propanenitrile precursor is obtained, it can be directly utilized in a Gewald-type reaction as described in the previous section. In a typical procedure, the precursor would be reacted with elemental sulfur and a suitable base. The reaction can be performed as a one-pot synthesis, combining all reactants to directly form the this compound scaffold.

This derivatization strategy offers a versatile platform for creating a library of analogs. By modifying the starting materials for the synthesis of the β-ketonitrile precursor (e.g., using different substituted acetophenones), a range of 3-aroyl-2-aminothiophenes can be accessed. nih.govresearchgate.net This flexibility is crucial for structure-activity relationship studies in drug discovery and materials science.

Table 2: Precursor Derivatization for this compound Synthesis

| Precursor | Reagents | Reaction Type | Product |

| p-Methylacetophenone, Ethyl Cyanoacetate | Sodium Ethoxide | Claisen Condensation | 3-Oxo-3-(p-tolyl)propanenitrile |

| 3-Oxo-3-(p-tolyl)propanenitrile | Elemental Sulfur, Base (e.g., Morpholine) | Gewald Reaction | This compound |

Advanced Spectroscopic and Structural Elucidation of 2 Aminothiophen 3 Yl P Tolyl Methanone

Infrared (IR) Spectroscopy for Functional Group Identification

Specific vibrational frequencies (in cm⁻¹) for the characteristic functional groups of (2-Aminothiophen-3-YL)(P-tolyl)methanone, such as the N-H stretches of the primary amine, the C=O stretch of the ketone, and various C-H and C=C aromatic stretches, are not documented in the searched literature. This data would confirm the presence of these key functional groups.

While spectroscopic data exists for structurally related 2-aminothiophene derivatives and various aryl methanones, these are not directly applicable to the specific compound . Extrapolation from similar structures would not meet the required standard of scientific accuracy for a detailed analysis focused solely on this compound.

The synthesis of related compounds is described in the literature, often through methods like the Gewald reaction, but the specific characterization data for this particular molecule remains unpublished or is not indexed in accessible databases. Therefore, a scientifically rigorous article with detailed research findings and data tables as requested cannot be generated at this time.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Comprehensive searches of chemical and crystallographic databases did not yield specific X-ray crystallographic data for the compound this compound. The structural information, including crystal packing, hydrogen bonding networks, and conformational analysis in the crystalline state, is not available in the reviewed scientific literature.

However, to provide insight into the potential solid-state behavior of this class of compounds, the crystallographic data for the closely related analogue, (2-Aminophenyl)(p-tolyl)methanone , is presented here. It is crucial to note that the substitution of the thiophene (B33073) ring with a phenyl ring can lead to significant differences in molecular conformation and intermolecular interactions.

The analysis of (2-Aminophenyl)(p-tolyl)methanone reveals a structure influenced by a combination of intra- and intermolecular hydrogen bonds. In the solid state, the molecule adopts a conformation where the two aromatic rings are not coplanar.

Analysis of Crystal Packing and Hydrogen Bonding Networks

In addition to the intramolecular interaction, the crystal packing is further stabilized by intermolecular N-H···O and C-H···N hydrogen bonds. These interactions link adjacent molecules, creating a stable three-dimensional network.

Table 1: Hydrogen Bond Geometry for (2-Aminophenyl)(p-tolyl)methanone

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···O (intramolecular) | 0.87(3) | 2.08(3) | 2.723(4) | 131(3) |

| N-H···O (intermolecular) | 0.82(3) | 2.45(3) | 3.220(4) | 158(3) |

Data presented is for (2-Aminophenyl)(p-tolyl)methanone as a proxy for the requested compound.

Conformational Analysis in the Crystalline State

In the crystalline state, the (2-Aminophenyl)(p-tolyl)methanone molecule is not planar. The two six-membered aromatic rings (the aminophenyl and the p-tolyl groups) are twisted with respect to each other. The dihedral angle between the planes of these two rings is approximately 52.8°. This non-planar conformation is a result of the steric hindrance between the aromatic rings and is influenced by the hydrogen bonding interactions within the crystal lattice.

Table 2: Crystal Data and Structure Refinement for (2-Aminophenyl)(p-tolyl)methanone

| Parameter | Value |

| Empirical formula | C₁₄H₁₃NO |

| Formula weight | 211.26 |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 7.7720 (16) |

| b (Å) | 10.490 (2) |

| c (Å) | 14.114 (3) |

| Volume (ų) | 1150.7 (4) |

| Z | 4 |

Data presented is for (2-Aminophenyl)(p-tolyl)methanone as a proxy for the requested compound.

Reactivity and Chemical Transformations of 2 Aminothiophen 3 Yl P Tolyl Methanone

Reactions Involving the Amino Group (C2-NH2)

The primary amino group at the C2 position of the thiophene (B33073) ring is a key site of nucleophilic reactivity. Its reactions are fundamental to the derivatization of the parent molecule, allowing for the introduction of a wide variety of functional groups and the formation of larger, more complex structures.

The nucleophilic nature of the C2-amino group facilitates its reaction with various electrophiles to form N-acylated, N-alkylated, and N-arylated derivatives.

Acylation: Acylation of the amino group is a common transformation. For instance, 2-aminothiophenes can be readily acylated by reacting them with acylating agents like acetic anhydride. This reaction typically proceeds by refluxing the 2-aminothiophene with an excess of the anhydride, leading to the formation of the corresponding N-acetylated thiophene, often in high yields. This functionalization is important for modifying the electronic properties of the amino group and can serve as a protecting group strategy in multi-step syntheses.

Alkylation: While direct N-alkylation of 2-aminothiophenes can be challenging to achieve under mild conditions, methods have been developed to facilitate this transformation. researchgate.net One approach involves the use of 2-acylamino-3-acylthiophenes with reagents such as cesium carbonate and tetrabutylammonium iodide in a solvent like N,N-dimethylformamide (DMF). researchgate.net Hydrogen-borrowing catalysis is another advanced strategy that enables the use of alcohols as alkylating agents for amines. nih.gov

Table 1: Examples of Acylation and Alkylation Reactions of 2-Aminothiophene Derivatives

| Starting Material | Reagent | Conditions | Product |

|---|---|---|---|

| 2-Aminothiophene | Acetic Anhydride | Reflux | N-(Thiophen-2-yl)acetamide |

| 2-Acylamino-3-acylthiophene | Alkyl Halide | CsCO₃, TBAI, DMF | N-Alkyl-2-acylamino-3-acylthiophene |

| Amino alcohol | Aryl ketone | Iridium catalyst | γ-Aminobutyric acid derivative |

Condensation Reactions and Schiff Base Formation

The amino group of (2-Aminothiophen-3-YL)(P-tolyl)methanone can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. researchgate.net This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. The formation of these C=N double bonds is a versatile method for creating new molecular linkages. semanticscholar.org

These condensation reactions are often carried out by refluxing the reactants in a suitable solvent, sometimes with the addition of an acid or base catalyst to facilitate the dehydration step. The resulting Schiff bases are themselves valuable intermediates for the synthesis of other heterocyclic compounds and are studied for their potential biological activities. semanticscholar.org For example, the condensation of 2-aminothiophenol with aldehydes is a well-established route to benzothiazoles, proceeding through an intermediate imine thiophenol.

Table 2: Schiff Base Formation from Amine and Carbonyl Compounds

| Amine Reactant | Carbonyl Reactant | Conditions | Product Type |

|---|---|---|---|

| 2-Aminophenol | Terephthalaldehyde | Ethanol, Reflux | Schiff Base (Imine) |

| 2-Aminothiophenol | 3-(Arylazo)-2,4-pentanedione | - | Polydentate Schiff Base Ligand |

| Primary Amine | Isovanillin | Microwave, 900 W | Schiff Base (Imine) |

Reactions Involving the Methanone (B1245722) Carbonyl Group (C3-C=O)

The methanone carbonyl group introduces an electrophilic center at the C3 position, adjacent to the amino group. This functionality is crucial for cyclization reactions and can also be a target for nucleophilic addition and reduction.

The carbonyl carbon of the methanone group is susceptible to attack by nucleophiles. In a general nucleophilic addition reaction, a nucleophile attacks the partially positive carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate, which is then typically protonated to yield an alcohol. youtube.com Strong nucleophiles can attack the carbonyl directly, while weaker nucleophiles often require acid catalysis to activate the carbonyl group by protonating the oxygen atom. youtube.com

Reduction of the carbonyl group to a secondary alcohol can be achieved using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For instance, NaBH₄ in an aqueous or alcoholic solvent can reduce ketones to alcohols. nih.gov This transformation converts the planar carbonyl group into a chiral center, opening pathways for stereoselective synthesis.

The juxtaposition of the amino group at C2 and the carbonyl-containing moiety at C3 makes 2-amino-3-aroylthiophenes ideal precursors for the synthesis of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines. semanticscholar.org These bicyclic structures are of significant interest in medicinal chemistry. nih.govmdpi.com

The synthesis of the thieno[2,3-d]pyrimidine core is often achieved by reacting the 2-aminothiophene derivative with a reagent that can provide the remaining atoms needed for the pyrimidine (B1678525) ring. Common strategies include:

Reaction with Nitriles: Cyclization with reagents like chloroacetonitrile in the presence of an acid can construct the pyrimidine ring. arkat-usa.org

Reaction with Isocyanates/Isothiocyanates: Treatment with isocyanates or isothiocyanates yields ureido or thioureido intermediates, which then undergo base-catalyzed cyclization to form thieno[2,3-d]pyrimidinone derivatives. mdpi.comekb.eg

Reaction with Formamide (B127407) or Formic Acid: Heating with formamide or formic acid can provide the single carbon atom required to close the pyrimidine ring, leading to thieno[2,3-d]pyrimidin-4(3H)-ones. nih.gov

These cyclization reactions demonstrate the utility of the 2-amino-3-aroylthiophene scaffold as a building block for creating molecular complexity. researchgate.net

Table 3: Synthesis of Fused Thieno[2,3-d]pyrimidines

| 2-Aminothiophene Precursor | Reagent | Conditions | Product Type |

|---|---|---|---|

| 2-Amino-3-ethoxycarbonylthiophene | Phenyl Isothiocyanate, then NaOH/EtOH | Triethylamine (B128534), then base | 3-Phenyl-2-thioxothieno[2,3-d]pyrimidin-4-one |

| 2-Amino-3-cyanothiophene | Formic Acid | Reflux | Thieno[2,3-d]pyrimidin-4-one |

| 2-Amino-3-carboxythiophene | Chloroacetonitrile | HCl | 2-Chloromethyl-thieno[2,3-d]pyrimidin-4-one |

| 2-Amino-3-ethoxycarbonylthiophene | Formamide | Heat | Thieno[2,3-d]pyrimidin-4-one |

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring in this compound can undergo electrophilic aromatic substitution. The 2-amino group is a potent activating group and, being an ortho-, para-director, strongly directs incoming electrophiles to the C5 position. The C3-aroyl group is a deactivating group, which further disfavors substitution at the C4 position, reinforcing the regioselectivity for the C5 position.

Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. For example, nitration can be achieved using standard nitrating agents. It has been shown that related 2-aminothiophenes containing an unsubstituted 5-position can be labile; however, blocking this position with a nitro group can stabilize the molecule. Halogenation, such as bromination, at the C5 position has also been reported for 2-amino-3-benzoylthiophene derivatives. nih.gov

These reactions are valuable for introducing further functionalization onto the thiophene core, allowing for the fine-tuning of the molecule's electronic and steric properties.

Palladium-Catalyzed Cross-Coupling Reactions and Functionalization

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For derivatives of 2-aminothiophene, these reactions open avenues for extensive functionalization, allowing for the introduction of a wide array of substituents and the construction of complex molecular architectures. The primary amino group and the thiophene ring of "this compound" offer multiple sites for such transformations.

While specific literature detailing the palladium-catalyzed cross-coupling reactions of this compound is not extensively available, the reactivity of this class of compounds can be effectively understood by examining studies on structurally similar 2-amino-3-carbonylthiophene derivatives. Research conducted on analogous systems, such as aminothiophene carboxylates, provides significant insight into the potential transformations of the target molecule, particularly through Buchwald-Hartwig amination.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, typically between an aryl halide and an amine. In the context of 2-aminothiophene derivatives, this reaction can be employed to arylate the primary amino group at the C2 position. Studies on deactivated aminothiophenecarboxylates have demonstrated successful coupling with various halopyridines. These reactions typically utilize a palladium catalyst, such as Palladium(II) acetate, in combination with a specialized phosphine ligand like Xantphos, and a base, commonly Cesium Carbonate (Cs₂CO₃).

The choice of ligand is critical in these transformations, as it influences the stability and reactivity of the palladium catalyst, thereby affecting reaction efficiency and substrate scope. The use of bulky, electron-rich phosphine ligands often facilitates the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Research findings on the Buchwald-Hartwig coupling of methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with various halopyridines illustrate the conditions and outcomes that could be expected for this compound. The reactions are typically performed in a high-boiling solvent like dioxane at elevated temperatures to ensure sufficient reaction rates. The nature of the halogen on the pyridine (B92270) ring also plays a crucial role, with reactivity generally following the order I > Br > Cl. When dihalopyridines are used, the reaction can sometimes yield mixtures of mono- and di-aminated products, with the ratio depending on the reactivity of the halide and the reaction stoichiometry.

A representative set of reaction conditions and outcomes for the N-arylation of a 2-aminothiophene derivative with various halopyridines is detailed in the table below. These findings underscore the utility of palladium catalysis for the functionalization of the 2-amino group on the thiophene core.

Table 4.4.1: Palladium-Catalyzed Buchwald-Hartwig Coupling of Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with Halopyridines

| Entry | Halopyridine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) |

| 1 | 2-Bromopyridine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 24 | Mono-aminated | 75 |

| 2 | 2,6-Dichloropyridine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 24 | Mono-aminated | 60 |

| 3 | 2,6-Dibromopyridine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 24 | Mono-aminated / Di-aminated | 55 / 20 |

| 4 | 2-Bromo-6-methoxypyridine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 24 | Mono-aminated | 80 |

| 5 | 2-Iodopyridine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 18 | Mono-aminated | 85 |

Data is based on studies of analogous 2-aminothiophene carboxylate systems and is intended to be representative of the potential reactivity of this compound.

Further functionalization of the thiophene ring itself, for instance at the C4 or C5 positions, would typically require prior halogenation of the thiophene to introduce a suitable handle for reactions like Suzuki-Miyaura or Heck coupling. These subsequent transformations would allow for the introduction of aryl, vinyl, or alkyl groups, further diversifying the molecular structure.

Computational and Theoretical Investigations of 2 Aminothiophen 3 Yl P Tolyl Methanone

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, balancing accuracy and computational cost effectively for studying medium to large-sized molecules. nih.gov It is widely used to determine the electronic structure, optimized geometry, and various spectroscopic properties of chemical compounds. nih.gov For molecules like (2-Aminothiophen-3-YL)(P-tolyl)methanone, DFT calculations can elucidate fundamental aspects of its chemical nature.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov Using DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), researchers can calculate the equilibrium geometry of this compound. nih.govresearchgate.net The process yields key structural parameters like bond lengths, bond angles, and dihedral angles. For instance, studies on related 2-aminothiophene derivatives reveal the planarity or non-planarity of the thiophene (B33073) ring system and the orientation of the amino and p-tolylmethanone substituents. mdpi.com

Once the geometry is optimized, electronic structure analysis provides a wealth of information. Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites, which are crucial for predicting intermolecular interactions and reaction sites. nih.gov

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing insight into the charge distribution and the polarity of different bonds within the molecule.

The following table presents representative optimized geometric parameters for a related compound, Methyl-3-aminothiophene-2-carboxylate, as determined by DFT calculations, which can serve as a reference for what would be expected for this compound.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C=O | ~1.22 |

| C-S (thiophene) | ~1.73 - 1.77 | |

| C-N (amino) | ~1.36 | |

| Bond Angle (°) | C-S-C (thiophene) | ~92.0 |

| O=C-C | ~121.0 |

Data is illustrative and based on findings for structurally similar compounds. mdpi.com

DFT calculations are also highly effective in predicting spectroscopic properties, which can be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized geometry. researchgate.net These frequencies correspond to the various vibrational modes of the molecule (e.g., stretching, bending). By comparing the calculated IR spectrum with the experimental one, researchers can assign specific absorption bands to particular functional groups. For example, the characteristic stretching frequencies for the N-H bonds of the amino group, the C=O bond of the ketone, and the C-S bonds within the thiophene ring can be accurately predicted. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The gauge-invariant atomic orbital (GIAO) method, used in conjunction with DFT, allows for the calculation of isotropic chemical shifts (δ) for ¹H and ¹³C atoms. researchgate.net These theoretical shifts are then compared to experimental NMR data to aid in the structural elucidation of the molecule. The calculations can help resolve ambiguities in signal assignments and confirm the connectivity of atoms.

Below is a table showing a comparison of experimental and calculated vibrational frequencies for a similar 2-aminothiophene derivative, demonstrating the predictive power of DFT.

| Functional Group | Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| N-H (Amino) | Asymmetric Stretch | ~3480 | ~3500 |

| N-H (Amino) | Symmetric Stretch | ~3360 | ~3380 |

| C≡N (Nitrile)* | Stretch | ~2210 | ~2225 |

| C=O (Carbonyl) | Stretch | ~1650 | ~1670 |

Note: Data is for 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile, a related compound, to illustrate the methodology. The C≡N group is not present in the title compound. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that constantly undergo conformational changes. pitt.edu Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed view of the molecule's flexibility and conformational landscape. nih.govmdpi.com

For this compound, MD simulations can be employed to:

Explore Conformational Space: Identify the most stable and frequently occurring conformations (rotamers) of the molecule in a given environment (e.g., in a solvent like water or DMSO). This is particularly important for understanding the rotation around the single bonds connecting the thiophene ring to the amino group and the p-tolylmethanone group. nih.gov

Analyze Structural Stability: By calculating properties like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation time, one can assess the stability of different parts of the molecule. nih.gov

Predict Reactivity: The dynamic behavior of a molecule can influence its reactivity. MD simulations can reveal transient conformations that might be more reactive or better suited for binding to a biological target. By analyzing the solvent-accessible surface area (SASA), researchers can identify which parts of the molecule are most exposed and likely to participate in reactions. nih.gov

In Silico Studies for Reaction Pathway Elucidation

Computational methods are invaluable for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction energy profiles. For the synthesis of this compound, which is often achieved through variations of the Gewald aminothiophene synthesis, in silico studies can elucidate the reaction pathway. researchgate.net

Using quantum chemical methods, researchers can model the entire reaction coordinate. This involves:

Identifying Reactants, Intermediates, and Products: The structures of all species involved in the reaction are optimized.

Locating Transition States (TS): A transition state is a first-order saddle point on the potential energy surface. Locating the TS is crucial as it represents the highest energy barrier that must be overcome for the reaction to proceed.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (Ea), which is a key determinant of the reaction rate. nih.gov

Studies on the formation of similar 2-aminothiophene systems have used DFT to compare different possible reaction mechanisms, such as intramolecular substitution versus addition-elimination pathways, to determine the most energetically favorable route. nih.gov

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions (at a theoretical level)

Given that 2-amino-3-acylthiophenes are known to interact with various biological targets, such as adenosine (B11128) receptors, molecular modeling and docking are essential tools for exploring the potential therapeutic applications of this compound. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govmdpi.com The primary goals of docking are:

Binding Mode Prediction: To determine the most likely three-dimensional pose of the ligand within the receptor's active site.

Binding Affinity Estimation: To calculate a scoring function that estimates the strength of the ligand-receptor interaction, often expressed as a binding energy (e.g., in kcal/mol). nih.gov

The process involves preparing the 3D structures of both the ligand (this compound) and the target receptor. Docking algorithms then sample a large number of possible orientations and conformations of the ligand within the binding site and rank them based on the scoring function. nih.gov

The results of a docking study can reveal key intermolecular interactions, such as:

Hydrogen bonds

Hydrophobic interactions

π-π stacking

Electrostatic interactions

This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of new, more potent analogues. mdpi.com

| Interaction Type | Potential Interacting Groups on this compound |

| Hydrogen Bond Donor | Amino group (-NH₂) |

| Hydrogen Bond Acceptor | Carbonyl oxygen (C=O) |

| Hydrophobic/π-Interactions | Thiophene ring, p-tolyl ring |

This theoretical approach allows for the screening of the compound against various known protein targets to generate hypotheses about its potential biological activity before undertaking more resource-intensive experimental assays. unar.ac.id

Applications in Advanced Organic Synthesis and Materials Science

Role as Versatile Building Blocks in Heterocyclic Synthesis

The strategic placement of the amino and keto groups in (2-Aminothiophen-3-YL)(P-tolyl)methanone makes it an ideal starting material for annulation reactions, leading to the formation of polycyclic systems where a new ring is fused to the thiophene (B33073) core. This capability is central to its application in medicinal chemistry and materials science, where such fused systems often form the core of active molecules. nih.govtandfonline.com

Synthesis of Thieno[2,3-b]pyridine Derivatives

The synthesis of thieno[2,3-b]pyridines, a class of compounds with significant biological and pharmaceutical relevance, represents a primary application of 2-amino-3-aroylthiophenes. nih.govresearchgate.netmdpi.comwikipedia.org The structure of this compound is perfectly suited for the Friedländer annulation reaction, a classic method for constructing quinoline (B57606) and related pyridine (B92270) rings. wikipedia.orgnih.govorganic-chemistry.org

In this reaction, the 2-aminothiophene derivative condenses with a compound containing an α-methylene group adjacent to a carbonyl functionality. The reaction proceeds via an initial aldol-type condensation followed by cyclization and dehydration to form the fused pyridine ring. researchgate.net The versatility of the Friedländer synthesis allows for the creation of a diverse library of substituted thieno[2,3-b]pyridines by varying the methylene (B1212753) component. nih.gov

Table 1: Illustrative Friedländer Synthesis of Thieno[2,3-b]pyridines from this compound This table presents potential reaction pathways based on established Friedländer synthesis protocols.

| α-Methylene Ketone/Nitrile Reactant | Resulting Thieno[2,3-b]pyridine Derivative (Core Structure) |

|---|---|

| Malononitrile | 2-Amino-3-cyano-5-(p-tolyl)thieno[2,3-b]pyridine |

| Ethyl cyanoacetate (B8463686) | 2-Hydroxy-3-cyano-5-(p-tolyl)thieno[2,3-b]pyridine |

| Acetone | 2-Methyl-5-(p-tolyl)thieno[2,3-b]pyridine |

| Cyclohexanone | 1,2,3,4-Tetrahydroacridin-9-yl(p-tolyl)methanone analogue |

Construction of Fused Thiophene Systems

Beyond thienopyridines, the 2-aminothiophene scaffold is a cornerstone for synthesizing a broad spectrum of other fused heterocycles. tandfonline.com The reactivity of the amino group allows for the construction of fused pyrimidines, pyrroles, and imidazoles, among others. For instance, reaction with formamide (B127407) or urea (B33335) can lead to the formation of thieno[2,3-d]pyrimidines, which are bioisosteres of purines and exhibit a range of pharmacological activities. arkat-usa.orgnih.gov

The synthesis of these systems often involves a cyclocondensation reaction where the amino group and a carbon atom from the thiophene ring react with a two-atom synthon to form the new five- or six-membered ring. The specific product depends on the reagent used, highlighting the compound's role as a divergent building block for combinatorial chemistry. mdpi.com

Development of Functional Organic Materials

Thiophene-based molecules are integral to the field of materials science, particularly for creating functional organic materials with specific electronic or optical properties. nih.govderpharmachemica.com While this compound is not typically the final active material, it serves as a critical precursor for the synthesis of larger, more complex π-conjugated systems.

Precursors for Organic Electronic Components (e.g., Semiconductors, LEDs)

Fused thiophene systems, such as anthradithiophenes and other thienoacenes, are highly sought after as organic semiconductors for applications in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). rsc.orgrsc.org The synthesis of these advanced materials can begin from simpler building blocks like 2-aminothiophenes. The fused heterocyclic structures derived from this compound, such as the thienopyridines discussed previously, form the core of these larger systems.

These core units can be further elaborated through cross-coupling reactions (e.g., Suzuki or Stille coupling) to extend the π-conjugation, a key factor in determining the material's charge transport properties and optical band gap. nih.gov The presence of the sulfur atom in the thiophene ring is crucial, as it contributes to intermolecular interactions that facilitate charge hopping between molecules in the solid state. wikipedia.org

Applications in Dye Chemistry

The field of dye chemistry is a well-established application for 2-aminothiophene derivatives. nih.govderpharmachemica.com The primary amino group on the this compound scaffold is readily converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium salt is an excellent electrophile that can undergo an azo coupling reaction with an electron-rich aromatic compound (the coupling component), such as a phenol, naphthol, or aniline (B41778) derivative. ijarp.orgcapes.gov.brchemclassjournal.com

The resulting product is an azo dye, a class of compounds characterized by the -N=N- linkage that connects two aromatic systems. researchgate.net This extended conjugated system is responsible for the molecule's ability to absorb visible light, giving it intense color. rdd.edu.iq The final color and properties of the dye can be fine-tuned by changing the coupling component, making this a highly modular approach to new colorants. isca.inresearchgate.net

Table 2: Potential Azo Dyes from this compound This table illustrates potential dye classes based on the choice of coupling component.

| Coupling Component | General Class of Azo Dye | Expected Color Range |

|---|---|---|

| Phenol | Hydroxy Azo Dye | Yellow to Orange |

| N,N-Dimethylaniline | Amino Azo Dye | Orange to Red |

| 2-Naphthol | Naphthol Azo Dye | Red to Violet |

| H-Acid | Naphtholic Acid Dye | Blue to Black |

Catalytic Applications and Ligand Design

Heterocyclic compounds containing soft donor atoms like sulfur and nitrogen are of great interest in coordination chemistry and catalysis. researchgate.net Thiophene and its derivatives are known to coordinate to transition metals in various modes, including as π-ligands or through direct σ-bonding via the sulfur atom. wikipedia.orgacs.org

While direct catalytic applications of this compound itself are not widely documented, its derivatives, particularly the thieno[2,3-b]pyridines, possess structural features ideal for ligand design. These fused systems contain a nitrogen atom within the pyridine ring and a sulfur atom in the thiophene ring, positioned in a way that could allow them to act as bidentate (N,S) chelating ligands. Furthermore, the ketone's oxygen atom could also participate in coordination, potentially leading to tridentate (N,O,S) ligands.

Such ligands could be used to stabilize and electronically tune metal centers in homogeneous catalysis. For example, palladium or copper complexes incorporating these ligands could potentially be active catalysts for cross-coupling reactions. The rigid structure of the fused thienopyridine backbone is often advantageous in catalysis, as it can impart specific geometries and stabilities to the metal complex.

Exploration of Biological Relevance and Pharmacophore Identification Strictly No Clinical, Dosage, Safety Data

Structure-Activity Relationship (SAR) Studies of 2-Aminothiophene Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of the 2-aminothiophene scaffold. Research has shown that the nature and position of substituents on both the thiophene (B33073) and the aroyl rings significantly influence the compound's interaction with biological targets.

For derivatives acting as allosteric modulators of G-protein coupled receptors (GPCRs), such as the A₁ adenosine (B11128) receptor, specific structural features are key for activity. semanticscholar.org Modifications at the C-4 and C-5 positions of the thiophene ring with alkyl or cycloalkyl groups have been found to be particularly important. mdpi.com For instance, the fusion of a cyclohexyl ring to these positions, creating a tetrahydro-benzothiophene system, is a common feature in potent modulators. mdpi.com

The aroyl group at the C-3 position is another critical determinant of activity. The substitution pattern on this phenyl ring can modulate potency and selectivity. Furthermore, the molecular conformation is significantly influenced by an intramolecular hydrogen bond between the 2-amino group and the carbonyl oxygen of the 3-aroyl group. mdpi.com This bond forms a pseudo-six-membered ring, which helps to planarize part of the molecule and is considered important for receptor interaction. mdpi.com

In the context of antitubercular activity, SAR studies on related aminobenzothiophenes revealed that the position of the amino group on the fused ring system is critical. For example, 5-aminobenzothiophene and 6-aminobenzothiophene were identified as potent inhibitors of M. smegmatis. nih.gov This highlights the importance of the amino group's placement for specific biological activities.

Table 1: Summary of Key Structure-Activity Relationships for 2-Aminothiophene Derivatives

| Molecular Scaffold Position | Modification Type | Impact on Biological Activity | Target Class Example |

| Thiophene C-4 & C-5 | Fusion with a cycloalkyl ring (e.g., cyclohexyl) | Often enhances potency | A₁ Adenosine Receptor |

| Thiophene C-3 | Presence of an aroyl group (e.g., p-tolyl) | Essential for activity; substitutions modulate potency | GPCRs |

| Thiophene C-2 | Unsubstituted amino group | Forms a crucial intramolecular hydrogen bond with C-3 carbonyl | GPCRs |

| Aroyl Ring | Substituents (e.g., methyl on phenyl ring) | Modulates potency and selectivity | GPCRs |

| Fused Ring System | Position of the amino group | Critical for inhibitory activity | Mycobacterial enzymes |

Design and Synthesis of New Bioactive Scaffolds

The synthesis of (2-aminothiophen-3-yl)(p-tolyl)methanone and its derivatives predominantly relies on the Gewald multicomponent reaction. nih.govijpscr.info This versatile and efficient method involves the condensation of a ketone (or aldehyde), an activated nitrile, and elemental sulfur in the presence of a basic catalyst. ijpscr.infonih.gov

The general synthetic pathway allows for significant structural diversity. By varying the three initial components, a wide array of substituted 2-aminothiophenes can be produced:

The Carbonyl Component: Using different ketones or aldehydes allows for the introduction of various substituents at the C-4 and C-5 positions of the thiophene ring. mdpi.com

The Activated Nitrile: The choice of nitrile (e.g., malononitrile, cyanoacetic esters, or cyanothioacetamide) determines the functional group at the C-3 position (e.g., cyano, carboxylate, or carboxamide). sciforum.net

Sulfur: Elemental sulfur is used to form the thiophene ring. nih.gov

This synthetic flexibility is fundamental to SAR studies and the development of new bioactive scaffolds. For example, structure-based design approaches, utilizing the crystal structures of target receptors like GLP-1R, have been combined with chemical synthesis to discover novel PAMs. nih.gov This involves in silico screening of virtual libraries followed by the targeted synthesis of promising 2-aminothiophene-based compounds. nih.gov The Gewald reaction and its variations remain the cornerstone for producing these scaffolds for biological evaluation. mdpi.comresearchgate.net

Insights into Potential Anti-microbial and Anti-inflammatory Mechanisms (in vitro cell-based mechanistic studies)

The 2-aminothiophene core is present in many molecules investigated for their antimicrobial and anti-inflammatory properties. researchgate.netresearchgate.net

Anti-microbial Mechanisms: Derivatives of 2-aminothiophene have demonstrated inhibitory activity against a range of pathogenic microbes in vitro. ijpscr.info They have been tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, as well as various fungal species. ijpscr.inforesearchgate.net

The primary mechanisms of action are varied. As discussed previously, one key mechanism is the inhibition of bacterial efflux pumps, which circumvents multidrug resistance. nih.gov Other derivatives exhibit direct bactericidal or bacteriostatic effects, though the precise molecular targets are often not fully elucidated. For instance, certain 2-amino-5-nitrothiophene derivatives have shown potent activity against S. aureus but not E. coli, suggesting a degree of selectivity in their mechanism. doaj.org The broad antimicrobial potential makes this scaffold a promising starting point for the development of new anti-infective agents. researchgate.net

Table 3: In Vitro Antimicrobial Activity Profile of Selected 2-Aminothiophene Derivatives

| Microorganism | Type | Observed Effect | Potential Mechanism |

| Staphylococcus aureus | Gram-positive bacteria | Growth inhibition; Reversal of antibiotic resistance | Direct antibacterial action; Efflux pump inhibition. nih.govdoaj.org |

| Escherichia coli | Gram-negative bacteria | Growth inhibition | Direct antibacterial action. ijpscr.infodoaj.org |

| Bacillus cereus | Gram-positive bacteria | Growth inhibition | Direct antibacterial action. ijpscr.info |

| Candida albicans | Fungus | Growth inhibition | Antifungal action. researchgate.net |

Anti-inflammatory Mechanisms: The anti-inflammatory properties of 2-aminothiophene derivatives have also been reported. researchgate.net While the exact in vitro cell-based mechanisms for this specific class are still under investigation, insights can be drawn from the known mechanisms of other anti-inflammatory agents that target key enzymatic pathways. Computational studies on related compounds suggest that a plausible mechanism could involve the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are central to the inflammatory cascade. cellmolbiol.org Inhibition of these enzymes would reduce the synthesis of prostaglandins, which are key mediators of inflammation. Further in vitro cell-based mechanistic studies, such as measuring prostaglandin (B15479496) production in stimulated macrophages, are required to confirm this hypothesis for the this compound class of compounds.

Conclusion and Future Research Perspectives

Summary of Key Research Advances

Research into (2-Aminothiophen-3-YL)(P-tolyl)methanone is intrinsically linked to the broader developments in the field of 2-aminothiophene chemistry. The primary and most significant research advance enabling the study of this and related compounds is the Gewald reaction . This multicomponent reaction, which involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base, provides a straightforward and efficient route to polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org For the synthesis of the title compound, the likely precursors would be a p-tolyl-substituted β-ketonitrile and an appropriate carbonyl compound.

The 2-amino-3-aroylthiophene scaffold, to which this compound belongs, has been a focal point of significant research in drug discovery. A substantial body of work has demonstrated the diverse pharmacological activities of this class of compounds, including:

Anticancer Activity: Numerous studies have highlighted the antiproliferative effects of 2-aminothiophene derivatives against various cancer cell lines. nih.govdaneshyari.combohrium.com The mechanism of action is often attributed to the inhibition of protein kinases, which are crucial for cell signaling and proliferation. researchgate.net The presence of the aroyl group at the 3-position is a key structural feature for this activity.

Kinase Inhibition: The 2-amino-3-aroylthiophene core is recognized as a privileged scaffold for the design of kinase inhibitors. nih.govnih.gov These compounds can target a range of kinases, and their efficacy is often modulated by the nature of the substituents on the thiophene (B33073) and aroyl rings.

Antiviral and Antimicrobial Properties: Derivatives of 2-aminothiophene have also shown promise as antiviral and antimicrobial agents. nih.govresearchgate.net

While direct studies on this compound are not extensively reported, the existing literature on analogous compounds provides a strong foundation for understanding its potential. The key research advances are summarized in the table below.

| Research Area | Key Advances |

| Synthesis | Development and optimization of the Gewald multicomponent reaction for the efficient synthesis of 2-aminothiophenes. |

| Medicinal Chemistry | Identification of the 2-amino-3-aroylthiophene scaffold as a key pharmacophore for anticancer and kinase inhibitory activities. |

| Biological Activity | Demonstration of broad-spectrum biological potential, including antiproliferative, antiviral, and antimicrobial properties. |

Emerging Synthetic Methodologies and Challenges

While the Gewald reaction remains the cornerstone for the synthesis of 2-aminothiophenes, ongoing research focuses on developing more sustainable and efficient methodologies. organic-chemistry.org

Emerging Synthetic Methodologies:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in Gewald reactions. organic-chemistry.orgclockss.orgthieme-connect.comresearchgate.netresearchgate.net This high-speed, efficient approach is well-suited for the rapid generation of libraries of 2-aminothiophene derivatives for screening purposes.

Catalytic Approaches: Modern synthetic efforts are exploring the use of various catalysts to improve the efficiency and selectivity of thiophene synthesis. This includes the use of transition metal catalysts, such as palladium and nickel, for cross-coupling reactions to construct the thiophene ring or introduce further functionalization. nih.govorganic-chemistry.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. The application of flow chemistry to multicomponent reactions like the Gewald synthesis is a promising area for the large-scale production of 2-aminothiophenes.

Challenges in Synthesis:

Despite the robustness of the Gewald reaction, several challenges remain:

Regioselectivity: In cases where unsymmetrical ketones are used, the Gewald reaction can lead to a mixture of regioisomers, necessitating careful purification.

Substrate Scope: While generally broad, the reaction can be sensitive to the nature of the substituents on the starting materials. Highly sterically hindered or electronically demanding substrates may give lower yields.

Purification: The crude reaction mixtures can sometimes be complex, requiring chromatographic purification to isolate the desired product in high purity.

A comparative overview of traditional and emerging synthetic methods is presented below.

| Method | Advantages | Disadvantages |

| Conventional Gewald Reaction | Well-established, readily available starting materials. | Long reaction times, sometimes moderate yields, potential for side products. |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields, improved purity. organic-chemistry.orgclockss.org | Requires specialized equipment, scalability can be a concern. |

| Transition Metal Catalysis | High efficiency and selectivity, allows for diverse functionalization. nih.gov | Catalyst cost and removal, sensitivity to air and moisture. |

Unexplored Reactivity and Potential Applications

The reactivity of this compound is dictated by the interplay of the electron-rich 2-aminothiophene ring and the electrophilic carbonyl group. While the core reactivity of 2-aminothiophenes is reasonably well-understood, specific aspects of this particular derivative remain to be explored.

Unexplored Reactivity:

Cyclocondensation Reactions: The 2-amino and 3-carbonyl groups are perfectly positioned for cyclocondensation reactions to form fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are known to possess significant biological activity. nih.gov The specific reaction conditions and the scope of reagents for this transformation with the p-tolyl substituent have not been systematically investigated.

Reactions at the C5 Position: The C5 position of the thiophene ring is susceptible to electrophilic substitution. Exploring reactions such as halogenation, nitration, and Friedel-Crafts acylation at this position could lead to a diverse range of new derivatives with potentially altered biological profiles.

Derivatization of the Amino Group: The reactivity of the 2-amino group can be exploited to synthesize a variety of N-substituted derivatives, including amides, sulfonamides, and Schiff bases, which may exhibit unique pharmacological properties.

Potential Applications:

Based on the known properties of the 2-amino-3-aroylthiophene scaffold, this compound holds potential in several areas:

Medicinal Chemistry: As a potential anticancer agent and kinase inhibitor, this compound could be a valuable lead for the development of new therapeutics. researchgate.netnih.gov Its specific activity profile against a panel of kinases remains to be determined.

Materials Science: Thiophene-based compounds are widely used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic devices. beilstein-journals.orgnih.govnumberanalytics.comresearchgate.netacs.org The specific electronic and photophysical properties of this compound could make it a candidate for such applications.

The following table outlines potential research directions for exploring the reactivity and applications of this compound.

| Research Area | Proposed Investigation | Potential Outcome |

| Synthetic Chemistry | Systematic study of cyclocondensation reactions with various bis-electrophiles. | Access to novel fused heterocyclic systems with potential biological activity. |

| Medicinal Chemistry | Screening against a broad panel of cancer cell lines and protein kinases. | Identification of specific therapeutic targets and development of new drug candidates. |

| Materials Science | Investigation of photophysical and electronic properties (e.g., fluorescence, conductivity). | Development of new organic materials for electronic applications. |

Future Directions in Computational and Interdisciplinary Research

The advancement of our understanding of this compound will be significantly enhanced by a synergistic approach that combines experimental work with computational modeling and interdisciplinary collaborations.

Future Directions in Computational Research:

Quantum Chemical Studies: Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. tandfonline.com This can provide insights into its reaction mechanisms and help in the design of new derivatives with tailored properties.

Molecular Docking and QSAR: For its potential medicinal applications, molecular docking studies can be used to predict the binding mode of the compound with various biological targets, such as protein kinases. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) studies can help in identifying the key structural features responsible for its biological activity and guide the design of more potent analogs. nih.gov

Materials Property Prediction: Computational methods can be used to predict the solid-state packing and charge transport properties of the molecule, which are crucial for its potential applications in organic electronics. researchgate.net

Future Directions in Interdisciplinary Research:

Chemical Biology: Collaboration with biologists will be essential to elucidate the mechanism of action of this compound if it shows significant biological activity. This could involve studies on cell cycle progression, apoptosis, and specific signaling pathways. nih.govbohrium.com

Pharmacology and Drug Development: If promising biological activity is identified, collaboration with pharmacologists will be necessary to evaluate its in vivo efficacy, pharmacokinetic properties, and toxicity, paving the way for potential drug development.

Materials Engineering: Collaboration with materials scientists and engineers will be crucial for the fabrication and characterization of electronic devices based on this compound, should its material properties prove to be of interest.

常见问题

Q. What are the most efficient synthetic routes for (2-aminothiophen-3-yl)(p-tolyl)methanone?

A solvent-free method using CuBr (0.3 equiv) as a catalyst with (NH₄)₂S₂O₈ (1.0 equiv) at 130°C for 5 hours yields phenyl(2-(p-tolyl)indolizin-3-yl)methanone derivatives in a sealed tube. Purification via silica gel chromatography (petroleum ether/EtOAc = 6:1) achieves high purity . Alternative protocols using DMF as a solvent at 110°C for 36 hours with CuBr show reduced yields (50%), highlighting the impact of reaction conditions on efficiency .

Q. How is the compound characterized post-synthesis?

Key techniques include:

- NMR spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies proton environments, e.g., aromatic protons at δ 7.2–8.1 ppm and methyl groups at δ 2.4 ppm .

- X-ray crystallography : Single crystals grown in ethyl acetate at room temperature (10 days) resolve bond lengths (C–C = 1.48–1.52 Å) and angles, with refinement using SHELXL .

- TLC and chromatography : Reaction progress is monitored via TLC, and purification employs gradient elution on silica gel .

Q. What analytical methods ensure purity and stability?

- HPLC and mass spectrometry : Validate purity (>95%) and molecular weight (e.g., 377.3 g/mol for analogs) .

- Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen atmospheres .

- Storage : Stable at –20°C in inert conditions, avoiding prolonged exposure to light or moisture .

Advanced Research Questions

Q. How do crystallographic refinements resolve structural ambiguities in this compound?

The SHELX software suite (SHELXL) refines X-ray data by merging Friedel pairs and constraining hydrogen atoms geometrically (C–H = 0.93 Å). Disordered electron density regions (e.g., NH₂ groups) are resolved via free refinement of H-atoms, achieving R-factors < 0.04 . For example, the title compound crystallizes in a monoclinic system (space group P2₁/c) with Z = 4, validated against high-resolution data .

Q. What catalytic role does CuBr play in synthesis?

CuBr facilitates radical-initiated cyclization in solvent-free conditions, lowering activation energy for C–C bond formation. Kinetic studies suggest a first-order dependence on CuBr concentration, with (NH₄)₂S₂O₈ acting as an oxidant to regenerate Cu(I) . Contrastingly, in DMF-based systems, CuBr mediates azide-alkyne cycloadditions via σ-bond coordination, explaining yield variations .

Q. How do structural modifications impact biological activity?

Analogous methanone derivatives (e.g., phenyl-substituted variants) exhibit antimicrobial and anticancer properties in vitro. Structure-activity relationship (SAR) studies correlate electron-withdrawing groups (e.g., –NO₂) with enhanced activity, though specific data for the title compound require further validation .

Q. What contradictions exist in reported synthetic yields?

Solvent-free methods achieve >70% yields , while DMF-based protocols drop to 50% due to side reactions (e.g., azide decomposition). Contradictions arise from solvent polarity, temperature, and catalyst loading, necessitating optimization via Design of Experiments (DoE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。